molecular formula C9H9NO B2811783 3-(pyridin-3-yl)cyclobutan-1-one CAS No. 1211581-96-2

3-(pyridin-3-yl)cyclobutan-1-one

Cat. No.: B2811783
CAS No.: 1211581-96-2
M. Wt: 147.177
InChI Key: QDWQDUDXXKGQTG-UHFFFAOYSA-N
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Description

3-(pyridin-3-yl)cyclobutan-1-one is an organic compound with the molecular formula C9H9NO It features a cyclobutanone ring substituted with a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-3-yl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out under various conditions, often involving photochemical or thermal activation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-3-yl)cyclobutan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

3-(pyridin-3-yl)cyclobutan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(pyridin-3-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate biological pathways and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridin-3-yl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-pyridin-3-ylcyclobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-4-8(5-9)7-2-1-3-10-6-7/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWQDUDXXKGQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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